N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means that it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
As a GIRK channel activator, this compound can influence cell function by modulating the activity of these channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation and subsequent changes in cell excitability .
Temporal Effects in Laboratory Settings
It has been noted that compounds with similar structures display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNNOFQIQWMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.